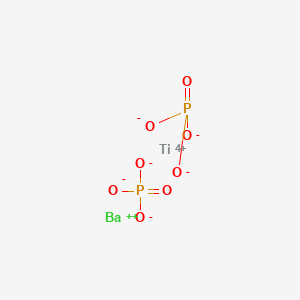

Phosphoric acid, barium titanium salt

Description

Historical Development and Discovery of Barium Titanium Phosphate (B84403) Systems

The exploration of barium titanium phosphate systems is part of the broader history of solid-state chemistry and the search for new inorganic materials with useful properties. The development of these materials often follows from discoveries in simpler, related systems. For instance, the discovery of Barium Titanate (BaTiO₃) in the 1940s was a landmark event, demonstrating that ferroelectricity could exist in simple oxide materials and sparking widespread research into perovskite-type oxides and other complex metal oxides. mdpi.comwikipedia.org This interest in titanates paved the way for the investigation of more complex compositions, including those incorporating phosphate groups.

Barium titanium phosphate (BaTi(PO₄)₂) is typically produced through conventional solid-state reaction methods. researchgate.net This technique is a cornerstone of inorganic materials synthesis and involves the high-temperature reaction of solid precursors. youtube.comyoutube.com For BaTi(PO₄)₂, the synthesis involves heating an intimate mixture of precursor compounds such as barium carbonate (BaCO₃), titanium oxide (TiO₂), and a phosphate source like ammonium (B1175870) dihydrogen orthophosphate (NH₄H₂PO₄). researchgate.net The reaction is carried out at high temperatures, typically in the range of 1000°C to 1400°C, for several hours to ensure the formation of the desired crystalline phase. researchgate.net This method has been similarly employed to create related compounds, such as barium zirconium phosphates, by substituting titanium oxide with zirconium oxide. researchgate.netias.ac.in

Academic Significance and Research Context of BaTi(PO₄)₂ in Inorganic Materials Science

The academic significance of BaTi(PO₄)₂ lies primarily in its distinct crystal structure and its notable thermal properties, particularly its low thermal expansion. researchgate.net Structurally, BaTi(PO₄)₂ belongs to a class of double phosphates with the general formula M(II)M(IV)(PO₄)₂, which often crystallize in a monoclinic space group. researchgate.net Their structure is characterized by layers of PO₄ tetrahedra interconnected by M(IV)O₆ octahedra (in this case, TiO₆), forming [M(IV)(PO₄)₂]²⁻ anionic sheets. researchgate.net This layered arrangement is a key determinant of the material's physical properties.

A significant research finding for BaTi(PO₄)₂ is its thermal stability and exceptionally low, and partially negative, thermal expansion. researchgate.net Research has shown that the compound is thermally stable up to at least 900°C. researchgate.net Its coefficient of thermal expansion is remarkably low, which is a highly desirable characteristic for materials used in applications requiring high dimensional stability over a wide temperature range, such as in electronic substrates or precision optical systems. researchgate.netias.ac.in This property contrasts with that of the more widely known Barium Titanate (BaTiO₃), which exhibits higher thermal expansion. researchgate.net The low thermal expansion of BaTi(PO₄)₂ is attributed to its unique crystal structure. ias.ac.in

**Interactive Data Table: Properties of Barium Titanium Phosphate (BaTi(PO₄)₂) **

| Property | Value | Source |

| Chemical Formula | BaTi(PO₄)₂ | researchgate.net |

| Synthesis Method | Solid-State Reaction | researchgate.net |

| Synthesis Temperature | 1000–1400 °C | researchgate.net |

| Average Particle Size | 0.35 - 0.6 µm | researchgate.net |

| Thermal Expansion (up to 900°C) | -0.63% to +0.02% | researchgate.net |

| Crystal Structure Family | Monoclinic | researchgate.net |

Current Research Landscape and Future Trajectories for Complex Orthophosphates

The study of BaTi(PO₄)₂ is situated within the vibrant and expanding research landscape of complex orthophosphates. Orthophosphates are a broad class of compounds that are critical in fields ranging from biology and medicine to environmental science and materials engineering. nih.govunt.edu Natural calcium orthophosphates, for example, are the primary inorganic constituents of bone, leading to extensive research into synthetic versions like hydroxyapatite (B223615) for biomedical applications. nih.govconicet.gov.ar In environmental contexts, orthophosphates are studied for their role in nutrient cycles and for developing materials to remove excess phosphate from water to prevent eutrophication. acs.orgnih.gov

The future of complex orthophosphate research is moving towards the rational design of functional materials with precisely tailored properties. eolss.net This involves several key trajectories:

Novel Compositions and Structures: Researchers are exploring a vast range of elemental combinations to create new orthophosphate compounds. This includes complex formulations like BaNi₂Fe(PO₄)₃, which adopts a specific crystal structure type with channels that can house various cations, opening possibilities for applications in catalysis or ion exchange. nih.gov

Advanced Synthesis and Processing: While solid-state reaction is a conventional method, there is growing interest in techniques that offer better control over particle size, morphology, and purity, such as sol-gel, hydrothermal, and co-precipitation methods. youtube.com These methods are crucial for producing nanomaterials with enhanced properties. researchgate.net

Functional Materials for Energy and Electronics: Polyanionic compounds, including phosphates, are highly promising as cathode materials for next-generation batteries, such as sodium-ion batteries. nih.gov Research focuses on improving their electrical conductivity and structural stability during cycling through strategies like doping and carbon coating. nih.gov

Computational Materials Science: The use of artificial intelligence (AI) and machine learning is accelerating the discovery of new materials. mercatus.orgyoutube.com By predicting the properties of hypothetical compounds, computational tools can guide experimental efforts, focusing on the most promising candidates for a given application and reducing the time and cost of discovery. youtube.com

Sustainable and Bio-inspired Materials: There is a growing trend towards developing materials that are more sustainable and biocompatible. nih.govdeloitte.com This includes creating bio-inspired materials that mimic biological processes and developing a circular economy for elements like phosphorus by recovering it from waste streams to create value-added products. nih.gov

In essence, while specific research on BaTi(PO₄)₂ may be limited, it is part of a much larger and dynamic field. The fundamental understanding gained from studying such compounds contributes to the broader effort to design and synthesize a new generation of advanced orthophosphate materials for a wide array of technological applications. eolss.net

Properties

CAS No. |

21028-49-9 |

|---|---|

Molecular Formula |

BaO8P2Ti |

Molecular Weight |

375.14 g/mol |

IUPAC Name |

barium(2+);titanium(4+);diphosphate |

InChI |

InChI=1S/Ba.2H3O4P.Ti/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+2;;;+4/p-6 |

InChI Key |

QWTSUIVNFZQZJV-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Phosphoric Acid, Barium Titanium Salt

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a conventional and widely used method for synthesizing polycrystalline powders of barium titanium phosphate (B84403). This technique involves the intimate mixing of solid precursors and subsequent heating at elevated temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase.

Precursor Chemistry and Reactant Optimization

The selection and optimization of precursor materials are fundamental to achieving a pure, single-phase product. The most common precursors for the solid-state synthesis of BaTi(PO₄)₂ are barium carbonate (BaCO₃), titanium dioxide (TiO₂), and a phosphate source, typically ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄). mdpi.comcdmf.org.br

The stoichiometry of the reactants is crucial and is based on the following general reaction:

BaCO₃ + TiO₂ + 2(NH₄)₂HPO₄ → BaTi(PO₄)₂ + 2NH₃ + H₂O + CO₂

Optimization of the reactant mixture often involves using a slight excess of the phosphate precursor to compensate for any volatilization that may occur at high temperatures. The particle size of the precursors also plays a significant role in the reaction kinetics; using nano-sized precursor particles can effectively lower the required calcination temperature and reduce the formation of impurity phases. mdpi.comresearchgate.net The homogeneity of the precursor mixture is paramount to ensure a complete reaction, and this is typically achieved through prolonged mechanical mixing or ball milling. researchgate.net

Table 1: Common Precursors for Solid-State Synthesis of BaTi(PO₄)₂

| Precursor Role | Chemical Name | Chemical Formula |

|---|---|---|

| Barium Source | Barium Carbonate | BaCO₃ |

| Titanium Source | Titanium Dioxide | TiO₂ |

| Phosphate Source | Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ |

| Phosphate Source | Diammonium Hydrogen Phosphate | (NH₄)₂HPO₄ |

Kinetic and Thermodynamic Considerations in Solid-State Synthesis

The formation of BaTi(PO₄)₂ via solid-state reaction is governed by both kinetic and thermodynamic factors. Thermodynamically, the reaction becomes favorable at elevated temperatures where the change in Gibbs free energy (ΔG) for the formation of the product is negative. Thermodynamic modeling can assist in determining the optimal temperature range for the synthesis of the desired phase and predicting the stability of potential intermediate phases. diva-portal.org For complex phosphate systems, the formation of the final product often proceeds through a series of intermediate reactions.

Kinetically, the reaction rate is limited by the diffusion of ions across the interfaces of the solid reactants. cdmf.org.briitm.ac.in The rate of reaction can be influenced by several factors:

Temperature: Higher temperatures increase the diffusion rates of the constituent ions, thereby accelerating the reaction.

Particle Size: Smaller particle sizes of the precursors increase the surface area available for reaction, leading to faster kinetics. mdpi.com

Homogeneity of Mixing: A more intimate mixture of the reactants reduces the diffusion distance required for the ions to interact.

The kinetics of solid-state reactions can often be described by models such as the Jander equation or the Ginstling-Brounshtein equation, which consider the diffusion-controlled nature of the process. The activation energy for the formation of BaTi(PO₄)₂ can be determined by studying the reaction rate at different temperatures. For similar solid-state reactions, the activation energy can be in the range of several hundred kJ/mol. researchgate.net

Impact of Sintering Parameters on Phase Purity and Crystallinity

Sintering is a critical step in the solid-state synthesis process, where the powdered precursors are heated to a high temperature (but below their melting point) to induce densification and grain growth, leading to a crystalline ceramic product. The sintering parameters, including temperature, duration, and atmosphere, have a profound impact on the phase purity and crystallinity of the final BaTi(PO₄)₂.

Sintering Temperature: The temperature must be high enough to promote sufficient atomic diffusion for the formation of the desired crystalline phase and the elimination of pores. However, excessively high temperatures can lead to the formation of undesired secondary phases or excessive grain growth, which can be detrimental to the material's properties. For related phosphate compounds, sintering temperatures can range from 1100°C to 1200°C. nih.govfrontiersin.org

Sintering Duration: The time at the peak sintering temperature must be sufficient to allow for the completion of the reaction and the development of a stable microstructure. Insufficient sintering time can result in an incomplete reaction and the presence of unreacted precursors or intermediate phases.

Atmosphere: The sintering atmosphere can influence the stoichiometry and phase stability of the final product. For most oxide and phosphate ceramics, sintering is carried out in air.

X-ray diffraction (XRD) is the primary technique used to assess the phase purity and crystallinity of the sintered product. Sharp and well-defined diffraction peaks are indicative of a highly crystalline material. The presence of additional peaks suggests the formation of impurity phases.

Table 2: Influence of Sintering Parameters on Product Characteristics

| Sintering Parameter | Effect on Phase Purity | Effect on Crystallinity |

|---|---|---|

| Temperature | Too low: Incomplete reaction, presence of precursors. Too high: Formation of secondary phases. | Increases with temperature up to an optimal point. |

| Duration | Insufficient: Incomplete reaction. Sufficient: Promotes phase purity. | Improves with longer duration, but can lead to excessive grain growth. |

| Atmosphere | Can affect stoichiometry and phase stability. | Can influence defect concentration and crystal perfection. |

Molten Salt Synthesis Approaches for Crystal Growth

Molten salt synthesis, also known as the flux method, is a powerful technique for the growth of high-quality single crystals of materials that have high melting points or decompose before melting. nih.govyoutube.comrsc.org In this method, the constituent precursors are dissolved in a low-melting-point inorganic salt (the flux), and the desired crystalline material precipitates from the molten solution upon slow cooling.

Selection and Role of Flux Agents

The choice of a suitable flux is crucial for the successful growth of BaTi(PO₄)₂ crystals. An ideal flux should possess the following characteristics:

Low Melting Point: The flux should melt at a temperature significantly lower than the melting point of the target compound.

High Solubility for Precursors: The flux must be a good solvent for the barium, titanium, and phosphate precursors.

Low Volatility: The flux should have a low vapor pressure at the growth temperature to maintain a stable molten environment.

Chemical Inertness: The flux should not react with the target compound to form stable byproducts.

Easy Separation: The solidified flux should be easily separable from the grown crystals, often by dissolving it in a suitable solvent (e.g., water or dilute acid). rsc.org

For the growth of oxide and phosphate crystals, common fluxes include alkali metal chlorides (e.g., KCl, NaCl), fluorides, borates, and molybdates. iaea.orgresearchgate.netmdpi.com A eutectic mixture of salts, such as NaCl-KCl, can be used to achieve an even lower melting point. mdpi.com The flux not only acts as a solvent but also facilitates the transport of ions to the growing crystal surface, enabling the formation of larger and more perfect crystals compared to solid-state methods. nih.govyoutube.com

Table 3: Potential Flux Agents for BaTi(PO₄)₂ Crystal Growth

| Flux Agent Class | Examples | Typical Melting Point Range (°C) |

|---|---|---|

| Alkali Chlorides | NaCl, KCl, LiCl | 610 - 801 |

| Alkali Fluorides | KF, NaF | 858 - 993 |

| Borates | B₂O₃ | 450 |

| Molybdates | Na₂MoO₄, K₂MoO₄ | 687 - 926 |

| Eutectic Mixtures | NaCl-KCl | ~660 |

Controlled Crystallization and Single Crystal Formation

The formation of single crystals from a molten flux is a process of controlled crystallization that involves nucleation and subsequent growth. The process typically involves heating the mixture of precursors and flux to a temperature above the liquidus to ensure complete dissolution and homogenization. This is followed by a slow and controlled cooling period, during which the solution becomes supersaturated, leading to the nucleation and growth of crystals.

The key parameters that control the crystallization process are:

Cooling Rate: A slow cooling rate (e.g., 1-10 °C/hour) is essential to limit the number of nucleation sites and allow for the growth of large, high-quality crystals. nih.gov Rapid cooling leads to the formation of many small crystals or a polycrystalline mass.

Temperature Gradient: In some setups, a temperature gradient is established within the crucible to control the location of crystal growth.

Soaking Time and Temperature: Holding the molten solution at a high temperature for an extended period (soaking) helps to ensure complete dissolution of the precursors and homogenization of the melt, which is critical for growing uniform crystals.

Once the cooling program is complete, the crucible is cooled to room temperature, and the single crystals are separated from the solidified flux, typically by washing with a solvent that dissolves the flux but not the crystals. This method has been successfully used to grow single crystals of various complex phosphates, including those with langbeinite-type structures, which are structurally related to BaTi(PO₄)₂. wikipedia.org

Table of Compounds

| Chemical Name | Chemical Formula |

| Phosphoric acid, barium titanium salt | BaTi(PO₄)₂ |

| Barium Carbonate | BaCO₃ |

| Titanium Dioxide | TiO₂ |

| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ |

| Diammonium Hydrogen Phosphate | (NH₄)₂HPO₄ |

| Sodium Chloride | NaCl |

| Potassium Chloride | KCl |

| Lithium Chloride | LiCl |

| Potassium Fluoride | KF |

| Sodium Fluoride | NaF |

| Boron Trioxide | B₂O₃ |

| Sodium Molybdate | Na₂MoO₄ |

| Potassium Molybdate | K₂MoO₄ |

| Ammonia | NH₃ |

| Water | H₂O |

| Carbon Dioxide | CO₂ |

Advanced Chemical Precipitation and Solution-Based Methods for the Synthesis of this compound

The synthesis of this compound, scientifically known as barium titanium phosphate (BaTi(PO₄)₂), has moved beyond traditional solid-state reactions towards more sophisticated solution-based methods. These advanced chemical precipitation techniques offer superior control over stoichiometry, particle size, morphology, and homogeneity at lower processing temperatures. This section delves into the specifics of hydrothermal, solvothermal, sol-gel, and co-precipitation methodologies as they apply to the synthesis of barium titanium phosphate.

Hydrothermal and Solvothermal Reaction Pathways

Hydrothermal and solvothermal syntheses are methods that utilize aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under elevated temperatures and pressures to facilitate the dissolution of reactants and the subsequent crystallization of the desired product. These methods are particularly advantageous for producing crystalline materials directly from solution, often bypassing the need for high-temperature post-synthesis calcination.

The hydrothermal synthesis of barium titanium phosphate typically involves the reaction of soluble barium and titanium precursors with a phosphate source in a sealed autoclave. The elevated temperature and pressure accelerate the reaction kinetics, leading to the formation of crystalline BaTi(PO₄)₂. Key parameters influencing the final product include the nature of the precursors, the pH of the solution, the reaction temperature, and the duration of the synthesis. For instance, the synthesis can proceed using barium salts like Ba(NO₃)₂ or BaCl₂, a titanium source such as titanium tetrachloride (TiCl₄) or a titanium alkoxide, and a phosphate source like phosphoric acid (H₃PO₄) or ammonium phosphates.

Solvothermal synthesis follows a similar principle but employs organic solvents. The choice of solvent can significantly influence the morphology and particle size of the resulting barium titanium phosphate due to differences in solvent viscosity, polarity, and boiling point. For example, using alcohols as solvents can lead to finer, more uniform nanoparticles compared to aqueous routes. researchgate.net While specific research on the solvothermal synthesis of BaTi(PO₄)₂ is not extensively documented, studies on analogous systems like barium titanate (BaTiO₃) show that solvents such as ethanol (B145695) or methanol (B129727) are effective. researchgate.net In a typical solvothermal process for a related compound, a mixture of barium and titanium precursors is heated in a solvent like toluene (B28343) at temperatures around 220 °C for several hours. bnl.gov

Table 1: Comparison of Hydrothermal and Solvothermal Synthesis Parameters for Perovskite-related Materials

| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |

| Solvent | Water | Organic solvents (e.g., ethanol, methanol, toluene) |

| Typical Temperature | 100 - 250 °C | 150 - 300 °C |

| Typical Pressure | Autogenous (generated by heating the sealed vessel) | Autogenous |

| Key Advantages | Environmentally benign solvent, high reactivity | Good control over particle size and morphology, can dissolve a wider range of precursors |

| Potential Precursors for BaTi(PO₄)₂ | BaCl₂, TiCl₄, H₃PO₄ | Barium acetate (B1210297), Titanium isopropoxide, Phosphoric acid |

Sol-Gel Chemistry and Its Application to Barium Titanium Phosphate

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a system of precursors (the sol) into a solid network (the gel) containing a liquid phase. For the synthesis of barium titanium phosphate, this typically involves the hydrolysis and condensation of metal alkoxides or other suitable precursors.

A common route for sol-gel synthesis of barium titanium phosphate would involve starting with a barium precursor, such as barium acetate [Ba(CH₃COO)₂] or barium nitrate (B79036) [Ba(NO₃)₂], and a titanium alkoxide, like titanium isopropoxide [Ti(OCH(CH₃)₂)₄]. rroij.comrroij.com These are dissolved in a suitable solvent, often an alcohol. A phosphate precursor, such as phosphoric acid (H₃PO₄) or triethyl phosphate, is then introduced. The hydrolysis and polycondensation reactions are initiated by the addition of water, often with a catalyst (acid or base) to control the reaction rate. This leads to the formation of a three-dimensional network of Ba-O-Ti-P linkages, resulting in a gel. The gel is then aged, dried to remove the solvent, and finally calcined at elevated temperatures to crystallize the desired barium titanium phosphate phase.

The sol-gel method offers excellent control over the purity and homogeneity of the final product due to the mixing of precursors at the molecular level. rgsmparanda.org The processing parameters, including the pH of the sol, the water-to-alkoxide ratio, and the calcination temperature, are critical in determining the phase purity and particle characteristics of the synthesized BaTi(PO₄)₂. For related barium titanate (BaTiO₃) synthesis, calcination temperatures are typically in the range of 700-950 °C. rgsmparanda.orginoe.ro

Table 2: Typical Stages and Parameters in the Sol-Gel Synthesis of Barium Titanium Phosphate

| Stage | Description | Key Parameters |

| Sol Formation | Dissolution of barium, titanium, and phosphate precursors in a solvent. | Precursor type (e.g., alkoxides, acetates), solvent, chelating agents (e.g., citric acid). |

| Gelation | Hydrolysis and condensation reactions leading to a 3D network. | pH, water/precursor ratio, temperature. |

| Aging | Strengthening of the gel network and syneresis (expulsion of liquid). | Time, temperature. |

| Drying | Removal of the liquid phase from the gel. | Method (e.g., conventional oven, supercritical drying), temperature. |

| Calcination | Thermal treatment to remove organic residues and crystallize the final product. | Temperature, heating rate, atmosphere. |

Co-precipitation Strategies for Homogeneous Precursors

Co-precipitation is a widely used technique to synthesize multi-component oxide powders by simultaneously precipitating the precursor ions from a solution. This method is effective in achieving a high degree of homogeneity in the resulting powder, which is crucial for the formation of a pure, single-phase final product upon calcination.

In the context of barium titanium phosphate, a co-precipitation strategy would involve preparing a solution containing stoichiometric amounts of soluble barium and titanium salts. A precipitating agent is then added to induce the simultaneous precipitation of barium and titanium species, along with the phosphate group. Common precipitating agents include hydroxides (e.g., NaOH, NH₄OH) or oxalates.

For example, an aqueous solution of barium chloride, titanium tetrachloride, and phosphoric acid can be treated with an ammonium hydroxide (B78521) solution to co-precipitate a mixed barium-titanium-phosphate hydroxide/hydrous oxide precursor. The pH of the solution is a critical parameter that must be carefully controlled to ensure that all components precipitate simultaneously and in the correct stoichiometric ratio. After precipitation, the resulting solid is washed to remove any soluble impurities, dried, and then calcined at a specific temperature to yield the crystalline barium titanium phosphate. The calcination temperature and duration are optimized to ensure complete reaction and the formation of the desired crystal structure. shd-pub.org.rsshd-pub.org.rs

The homogeneity of the co-precipitated precursor is a significant advantage, as it can lead to lower calcination temperatures and shorter reaction times compared to conventional solid-state methods. This, in turn, can result in finer particle sizes and a narrower particle size distribution in the final BaTi(PO₄)₂ powder.

Table 3: Comparison of Common Precipitants in Co-precipitation Synthesis

| Precipitant | Advantages | Considerations for BaTi(PO₄)₂ Synthesis |

| Hydroxides (e.g., NaOH, NH₄OH) | Rapid and complete precipitation. | pH control is critical to avoid preferential precipitation of one component. |

| Oxalates (e.g., oxalic acid) | Can form well-defined, easily filterable precipitates. | The oxalate (B1200264) precursor needs to be completely decomposed during calcination. |

| Carbonates (e.g., Na₂CO₃, (NH₄)₂CO₃) | Inexpensive and readily available. | Potential for carbonate impurities in the final product if calcination is incomplete. |

Crystallographic and Structural Elucidation of Phosphoric Acid, Barium Titanium Salt

Advanced X-ray Diffraction (XRD) Studies

X-ray diffraction is a cornerstone technique for determining the crystal structure of materials. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the lattice parameters, space group, and atomic positions within a crystal.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive data for determining a compound's crystal structure. A study utilizing a single crystal of BaTi(PO₄)₂ prepared by a high-temperature molten salt method confirmed that it crystallizes in a yavapaiite-type structure. researchgate.net The analysis revealed a monoclinic crystal system with the space group C2/m. researchgate.net

A notable finding from the single-crystal analysis was the necessity of refining the structure using a non-merohedral twinning model, which indicates the presence of intergrown crystal domains with specific orientation relationships. researchgate.net The detailed crystallographic data obtained from this definitive study are summarized in the table below.

| Parameter | Value | Source |

| Compound | BaTi(PO₄)₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/m | researchgate.net |

| a-axis (Å) | 8.106(4) | researchgate.net |

| b-axis (Å) | 5.178(3) | researchgate.net |

| c-axis (Å) | 7.806(1) | researchgate.net |

| Angle β (°) | 94.79(4) | researchgate.net |

| Volume (ų) | 327(1) | researchgate.net |

| Formula Units (Z) | 2 | researchgate.net |

This interactive table summarizes the single-crystal XRD data for BaTi(PO₄)₂.

Powder X-ray diffraction (PXRD) is a versatile technique used for routine phase identification and detailed structural analysis of polycrystalline materials. Systematic studies on BaM(IV)(PO₄)₂ compounds, including BaTi(PO₄)₂, have utilized PXRD to confirm their synthesis and crystal structure. psu.edu These studies corroborate the yavapaiite structure with the C2/m space group for the titanium-containing compound. psu.edu

The Rietveld refinement method is a powerful analytical procedure applied to powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for the precise determination of lattice parameters, atomic positions, and phase fractions. dtic.milresearchgate.net For BaTi(PO₄)₂, Rietveld analysis of PXRD data confirms that the material crystallizes in the monoclinic yavapaiite structure and provides accurate lattice parameters. psu.eduresearchgate.net

| Parameter | Value (nm) | Source |

| Compound | BaTi(PO₄)₂ | psu.edu |

| Crystal System | Monoclinic | psu.edu |

| Space Group | C2/m | psu.edu |

| a-axis (nm) | 0.82677 | psu.edu |

| b-axis (nm) | 0.51841 | psu.edu |

| c-axis (nm) | 0.77291 | psu.edu |

| Angle β (°) | 94.14 | psu.edu |

| Volume (nm³) | 0.3304 | psu.edu |

This interactive table presents the lattice parameters for BaTi(PO₄)₂ obtained from powder XRD data.

For materials with complex crystal structures or subtle phase transitions, synchrotron X-ray diffraction offers significant advantages over conventional laboratory X-ray sources. The extremely high brightness and high resolution of synchrotron radiation allow for the collection of diffraction patterns with superior signal-to-noise ratios and minimal peak broadening. researchgate.net While specific synchrotron studies on BaTi(PO₄)₂ are not widely reported, this technique would be invaluable for unambiguously resolving complex diffraction patterns, detecting minor impurity phases, and precisely determining atomic positions. Such high-resolution data are crucial for understanding detailed structural distortions that can influence the material's electronic and optical properties.

Electron Diffraction and Microscopy for Local Structure

While X-ray diffraction provides excellent average structural information from a bulk sample, electron microscopy techniques are essential for probing the local structure at the nanoscale.

Selected Area Electron Diffraction (SAED) is a transmission electron microscope (TEM) technique that provides crystallographic information from a specific, micrometer- or nanometer-sized region of the sample. An electron beam is diffracted by the crystal lattice, producing a pattern of spots that is characteristic of the material's crystal structure and orientation. For a nanocrystal of BaTi(PO₄)₂, the SAED pattern would consist of a regular array of diffraction spots. Indexing these spots—assigning Miller indices to each reflection—would allow for the direct confirmation of the monoclinic C2/m yavapaiite structure at a local scale, complementing the bulk information obtained from XRD. uci.edu

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of a material's crystal lattice. researchgate.net In HRTEM, the interference of the transmitted and diffracted electron beams forms an image where planes of atoms appear as fringes. The distance between these fringes corresponds to the d-spacing of the crystallographic planes. For BaTi(PO₄)₂, HRTEM imaging would reveal the ordered atomic planes of the yavapaiite structure. Direct measurement of the fringe spacings in the HRTEM images would provide real-space validation of the lattice parameters determined by X-ray and electron diffraction techniques, and could also be used to identify local defects, grain boundaries, and interfaces within the crystalline material. uci.edu

Determination of Crystal System and Space Group

Phosphoric acid, barium titanium salt has been identified to crystallize in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net Through detailed structural analysis, its space group has been determined to be C2/m. researchgate.netresearchgate.net This space group belongs to the centered monoclinic system, indicating a specific set of symmetry operations that define the arrangement of atoms within the unit cell.

The structure of BaTi(PO₄)₂ is classified as a Yavapaiite-type structure. researchgate.net This structural archetype is common for double orthophosphates with the general formula AIIMIV(PO₄)₂, and it is known for its distinct layered arrangement. researchgate.netresearchgate.net While C2/m is the confirmed space group for BaTi(PO₄)₂, it is noteworthy that other compounds with distorted Yavapaiite-type structures may crystallize in different, albeit related, space groups such as C2/c. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Structure Type | Yavapaiite |

Investigation of Twinning Phenomena and Domain Structures

Crystal twinning, where two or more separate crystals are intergrown in a symmetrical manner, is a notable feature in the structural analysis of this compound. wikipedia.org The structural determination of BaTi(PO₄)₂ was successfully achieved through the application of a non-merohedral twinning model. researchgate.net Non-merohedral twinning occurs when the twin operation does not belong to the crystal's lattice symmetry, leading to a complex diffraction pattern where reflections from different twin domains are not perfectly overlapped.

The refinement of the BaTi(PO₄)₂ structure required accounting for this twinning, which was described by a specific twin law represented by a transformation matrix. researchgate.net The investigation of such phenomena is crucial as the presence of twin domains can significantly influence the material's physical properties. Twinning can be a response to shear stress during crystal growth or a phase transformation. wikipedia.orgmdpi.com

Analysis of Polyhedral Networks and Connectivity (TiO₆ Octahedra, PO₄ Tetrahedra)

The Yavapaiite-type structure of BaTi(PO₄)₂ is characterized by a framework of interconnected polyhedra. researchgate.net The fundamental building blocks of this structure are titanium-oxygen (TiO₆) octahedra and phosphorus-oxygen (PO₄) tetrahedra. researchgate.net

The structural arrangement can be described as layers or slabs composed of corner-sharing TiO₆ octahedra and PO₄ tetrahedra. researchgate.netresearchgate.net Specifically, each TiO₆ octahedron shares its corners with adjacent PO₄ tetrahedra, creating a robust two-dimensional [Ti(PO₄)₂]²⁻ anionic network. researchgate.net These layers then stack along a crystallographic axis, and they are held together by barium (Ba²⁺) cations located in the interlayer space, providing charge balance and structural stability. researchgate.net In this arrangement, the barium cations are in ten-fold coordination with oxygen atoms. researchgate.net This network of corner-linked polyhedra is a defining characteristic of the Yavapaiite structure family. researchgate.net

Lattice Parameter Refinement and Structural Distortions

The precise dimensions of the unit cell, known as lattice parameters, are determined through a process of refinement using X-ray diffraction data. capes.gov.br For monoclinic systems like BaTi(PO₄)₂, these parameters include the lengths of the three axes (a, b, c) and the unique angle (β).

While the exact refined parameters for pure BaTi(PO₄)₂ are part of detailed crystallographic information files, studies on isostructural compounds provide highly comparable values. For instance, a related Yavapaiite-type phosphate (B84403), Ba(Sb₀.₅Cr₀.₅)(PO₄)₂, which also crystallizes in the C2/m space group, has refined lattice parameters as shown in Table 2. researchgate.net Research indicates that substituting titanium with other cations does not significantly alter the fundamental Yavapaiite crystal structure or its lattice parameters. researchgate.net

Structural distortions can arise from factors such as ionic substitution, which can cause slight changes in bond lengths and angles, leading to a minute shrinkage or expansion of the crystal lattice. researchgate.netmdpi.com The refinement process, often performed using least-squares methods, precisely quantifies these parameters and any subtle distortions from an ideal structure. capes.gov.br

| Lattice Parameter | Value (for Ba(Sb₀.₅Cr₀.₅)(PO₄)₂) |

|---|---|

| a | 8.140(1) Å |

| b | 5.175(1) Å |

| c | 7.802(1) Å |

| β | 94.387(1)° |

Note: These parameters are for a closely related compound and are considered representative of the BaTi(PO₄)₂ structure. researchgate.net

Spectroscopic Characterization of Electronic and Vibrational States in Bati Po4 2

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy provides in-depth information about the bonding and structural arrangement of atoms within the BaTi(PO₄)₂ crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Phosphate (B84403) and Metal-Oxygen Bonds

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and bonding within a material. In phosphates, the internal vibrations of the [PO₄]³⁻ tetrahedral units are of primary interest. sci-hub.st These vibrations include symmetric and antisymmetric stretching and bending modes. sci-hub.st The position and shape of the corresponding absorption bands in an FTIR spectrum are sensitive to the local environment of the phosphate groups, including the nature of the coordinating metal cations. sci-hub.st

In the context of BaTi(PO₄)₂, FTIR spectra show characteristic absorption bands related to the vibrations of the phosphate tetrahedra. sci-hub.stresearchgate.net Specifically, the spectra exhibit bands in the regions associated with P–O stretching (typically around 1200–800 cm⁻¹) and O–P–O bending (around 670–500 cm⁻¹). sci-hub.st The presence of both barium and titanium ions influences the symmetry of the [PO₄]³⁻ tetrahedra, which can lead to the splitting of these bands. sci-hub.st

Furthermore, the lower frequency region of the FTIR spectrum, generally between 400 and 600 cm⁻¹, contains information about the metal-oxygen bonds. researchgate.net Vibrations corresponding to Ti-O bonds within the crystal structure can be observed in this range. The analysis of these bands helps in understanding the coordination environment of the titanium atoms and their interaction with the phosphate groups.

Table 1: Typical FTIR Absorption Regions for Phosphate and Metal-Oxygen Bonds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| P–O Stretching | 800 - 1200 |

| O–P–O Bending | 500 - 670 |

| Metal-Oxygen (e.g., Ti-O) | 400 - 600 |

Note: The exact positions of the bands for BaTi(PO₄)₂ can vary based on the specific crystalline phase and measurement conditions.

Raman Spectroscopic Probing of Lattice Vibrations and Local Symmetries

Raman spectroscopy is a complementary technique to FTIR that provides information on the vibrational modes of a crystal, particularly those involving symmetric vibrations and lattice phonons. nrel.gov For BaTi(PO₄)₂, Raman spectra are used to probe the local symmetry of the phosphate groups and the vibrations of the crystal lattice as a whole. researchgate.net

The internal modes of the [PO₄]³⁻ tetrahedra are also active in Raman scattering. researchgate.net The symmetric stretching mode (ν₁) of the phosphate group typically gives rise to a very intense and sharp peak in the Raman spectrum, making it a useful diagnostic tool. nih.gov The positions and number of observed Raman bands can be correlated with the site symmetry of the phosphate ions within the crystal structure. researchgate.net Any distortion from ideal tetrahedral symmetry will result in the appearance of additional bands and shifts in their frequencies.

Electronic Spectroscopy and Band Gap Determination

Electronic spectroscopy techniques are employed to investigate the electronic transitions and determine the band gap energy of BaTi(PO₄)₂, which are fundamental properties defining its optical and electronic behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to excite electrons from lower to higher energy levels. libretexts.org In BaTi(PO₄)₂, the primary electronic transition observed in the UV region is the charge transfer from the oxygen ligands to the titanium ions (O²⁻ → Ti⁴⁺). researchgate.net This transition is responsible for the strong absorption at shorter wavelengths.

The UV-Vis spectrum of undoped BaTi(PO₄)₂ typically shows a significant increase in absorption in the UV range, corresponding to the onset of this charge transfer transition. researchgate.net The position of this absorption edge is directly related to the band gap energy of the material. researchgate.net

Diffuse Reflectance Spectroscopy for Band Gap Energy Determination

For powdered samples like BaTi(PO₄)₂, diffuse reflectance spectroscopy (DRS) is a common and effective method for determining the band gap energy. researchgate.net This technique measures the light reflected from the sample over a range of wavelengths. The reflectance data can be converted to absorbance data using the Kubelka-Munk function.

The band gap energy (Eg) can then be estimated by plotting a modified form of the Kubelka-Munk function against photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. The nature of the electronic transition (direct or indirect) determines the specific form of the plot. For a direct band gap semiconductor, a plot of (αhν)² versus hν is used, while for an indirect band gap, (αhν)¹/² versus hν is plotted, where α is the absorption coefficient.

For undoped BaTi(PO₄)₂, the optical band gap has been estimated to be approximately 3.62 eV, indicating that it is a wide-bandgap semiconductor. researchgate.net This value is consistent with the charge transfer transitions from O²⁻ to Ti⁴⁺ ions. researchgate.net

Table 2: Optical Band Gap of BaTi(PO₄)₂

| Compound | Band Gap (Eg) in eV |

| BaTi(PO₄)₂ | ~3.62 |

Photoluminescence Investigations

Photoluminescence is the emission of light from a material after it has absorbed photons. In the context of BaTi(PO₄)₂, photoluminescence studies often involve the introduction of dopant ions into the host lattice to create materials with specific emission properties.

Undoped BaTi(PO₄)₂ can exhibit a broad emission band in the visible to near-infrared (NIR) region when excited with UV light. researchgate.net This emission is thought to originate from a self-trapped exciton, which is related to the O²⁻ → Ti⁴⁺ charge transfer state. researchgate.net

When doped with rare-earth or transition metal ions, BaTi(PO₄)₂ can serve as an efficient host material for phosphors. The dopant ions can be excited either directly or through energy transfer from the BaTi(PO₄)₂ host lattice. For instance, when doped with ytterbium (Yb³⁺), energy transfer can occur from the host to the Yb³⁺ ions, leading to characteristic NIR emission from the dopant. researchgate.net The intensity and wavelength of the luminescence can be tailored by the choice and concentration of the dopant ion, making these materials potentially useful for applications such as solid-state lighting and optical displays. researchgate.netrsc.org The study of the photoluminescence excitation and emission spectra provides valuable information on the energy levels of the dopants within the host and the efficiency of the energy transfer processes. researchgate.netrsc.org

Luminescence Excitation and Emission Spectral Analysis

The photoluminescence (PL) properties of BaTi(PO₄)₂ have been a subject of scientific inquiry, revealing its characteristics as a self-activated phosphor. When excited with ultraviolet (UV) light, BaTi(PO₄)₂ exhibits a distinct emission spectrum.

Under an excitation wavelength of 270 nm, the compound shows a broad blue-green emission band centered at approximately 506 nm. researchgate.net This emission is a characteristic feature of the material. Further studies have explored the luminescence under different conditions. For instance, at cryogenic temperatures, specifically at 77 K (liquid nitrogen temperature), a yellow photoluminescence is observed. The excitation spectrum for this low-temperature emission peaks at 315 nm, and the corresponding emission is centered at 510 nm in a diluted system of BaZr₀.₉₅Ti₀.₀₅(PO₄)₂. The undiluted BaTi(PO₄)₂ also shows this yellow photoluminescence at temperatures below 100 K.

The underlying electronic structure that governs these optical properties has been investigated through both experimental measurements and theoretical calculations. The diffuse reflectance spectra of BaTi(PO₄)₂ show a broad absorption band below 400 nm, which is attributed to a ligand-to-metal charge transfer (LMCT) from O²⁻ to Ti⁴⁺. researchgate.net Band structure calculations using density functional theory (DFT) indicate that BaTi(PO₄)₂ has a direct band gap of about 3.00 eV, which shows good agreement with the experimentally determined value of 2.95 eV. researchgate.net

The key excitation and emission peaks for BaTi(PO₄)₂ are summarized in the table below.

| Condition | Excitation Wavelength (nm) | Emission Peak (nm) | Observed Color |

| Room Temperature | 270 | 506 | Blue-Green |

| Below 100 K | Not specified | Yellow | Yellow |

| 77 K (in BaZr₀.₉₅Ti₀.₀₅(PO₄)₂) | 315 | 510 | Yellow |

Time-Resolved Luminescence Spectroscopy and Decay Kinetics

The temporal characteristics of the luminescence from BaTi(PO₄)₂ provide deeper insights into the nature of the excited states and the de-excitation pathways. While detailed quantitative analysis of the luminescence decay kinetics for undoped BaTi(PO₄)₂ is not extensively reported in the reviewed literature, it is established that the decay curve of its photoluminescence has been investigated. researchgate.net

For comparison, related phosphate-based phosphors exhibit a range of decay behaviors. For instance, in some doped phosphate systems, the decay curves can be fitted to a single exponential function, while in others, more complex, multi-exponential decays are observed, indicating the presence of multiple luminescent centers or energy transfer processes. The investigation of the decay curve for BaTi(PO₄)₂ is a critical step in fully characterizing its luminescence properties. researchgate.net

Mechanisms of Luminescence and Role of Lattice Defects

The luminescence observed in BaTi(PO₄)₂ is not intrinsic to the perfect crystal lattice but is instead attributed to the presence of lattice defects. researchgate.net This type of luminescence is often referred to as self-activated luminescence, where the emission originates from centers that are part of the host material itself, rather than from intentionally added dopant ions.

The primary mechanism proposed for the blue-green emission in BaTi(PO₄)₂ involves the formation of self-trapped excitons (STEs). An exciton, which is a bound state of an electron and an electron hole, can become localized or "trapped" at a specific site within the crystal lattice due to strong electron-phonon coupling. In the case of BaTi(PO₄)₂, the excitation of the material, particularly through the O²⁻ to Ti⁴⁺ ligand-to-metal charge transfer (LMCT) band, leads to the creation of these STEs. researchgate.net

The recombination of these self-trapped excitons results in the release of energy in the form of photons, giving rise to the observed broad emission band. The significant difference between the excitation energy (in the UV region) and the emission energy (in the visible blue-green region), known as a large Stokes shift, is characteristic of luminescence involving strong lattice relaxation, which is a hallmark of STE emission. The involvement of STEs is a common feature in titanate-containing materials and explains the broad nature of the emission spectrum. The specific nature of the lattice defects that facilitate the formation and localization of these excitons is a key area of ongoing research to fully elucidate the luminescence mechanism in this compound.

Microstructural and Morphological Characterization of Bati Po4 2 Materials

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Architecture

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and particle structure of synthesized materials. For Barium Titanium Phosphate (B84403), SEM analysis reveals key details about its particulate nature.

High-resolution SEM imaging of BaTi(PO₄)₂ synthesized via solid-state reactions has shown the formation of diverse, agglomerated particles that feature distinct grain boundaries. researchgate.net The particles exhibit variations in size within the same batch, indicating a non-uniform particle architecture. researchgate.net This tendency to form agglomerates is a common characteristic of materials produced through high-temperature solid-state synthesis. aidic.ityoutube.com The morphology consists of a powdery material composed of these agglomerated microstructures. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Features and Internal Structure

Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of materials, including nanoscale features, crystallinity, and lattice defects. While TEM has been extensively used to study related compounds like Barium Titanate (BaTiO₃) researchgate.netuci.eduappmicro.org and other phosphates rsc.org, specific TEM studies detailing the internal nanoscale features and crystal-level defects of BaTi(PO₄)₂ are not extensively available in the reviewed scientific literature. Such an analysis would be invaluable for providing a deeper understanding of the material's crystallography and the presence of any secondary phases or dislocations at the nanoscale.

Quantitative Analysis of Particle Size Distribution and Agglomeration

The particle size and its distribution are critical parameters that influence the material's properties. Analysis of BaTi(PO₄)₂ powders provides quantitative data on these characteristics.

Studies have shown that BaTi(PO₄)₂ can be synthesized as a powdery material with very small average particle sizes, typically in the range of 0.4 to 0.6 micrometers. researchgate.net One specific synthesis route yielded an average particle size of 0.35 µm. researchgate.net As observed with SEM, these fine particles have a strong tendency to form larger clusters, a phenomenon known as agglomeration. researchgate.net This agglomeration means that while the primary particles are sub-micron in size, they exist as larger, loosely bound groups. researchgate.netaidic.it The particle size distribution can be influenced by the synthesis and processing conditions, such as milling, which can lead to shifts in the distribution curve. mdpi.com

Table 1: Reported Particle Size of Barium Titanium Phosphate (BaTi(PO₄)₂) Powders

| Property | Value | Synthesis Context | Source |

|---|---|---|---|

| Average Particle Size | 0.4 - 0.6 µm | Powdery material from high-temperature synthesis. | researchgate.net |

| Average Particle Size | 0.35 µm | Specific sample denoted as BTP2. | researchgate.net |

Crystal Habit and Morphology Development during Synthesis

Barium Titanium Phosphate is typically prepared via high-temperature solid-state reaction methods. researchgate.netresearchgate.net A common route involves heating a mixture of precursors such as Barium Carbonate (BaCO₃), Titanium Oxide (TiO₂), and Ammonium (B1175870) Dihydrogen Orthophosphate (NH₄H₂PO₄) at temperatures ranging from 1000°C to 1400°C for several hours. researchgate.net This process yields the characteristic powdery and agglomerated morphology. researchgate.netresearchgate.net

The compound crystallizes in the yavapaiite-type structure, which is a monoclinic system with the C2/m space group. researchgate.netresearchgate.netresearchgate.net This crystal structure is composed of distinct layers built from corner-sharing TiO₆ octahedra and PO₄ tetrahedra. researchgate.netresearchgate.net This layered anionic framework likely plays a significant role in the development of the particle morphology and its properties. The substitution of titanium with other elements in the synthesis process has been shown to not significantly alter the fundamental yavapaiite crystal structure. researchgate.net

**Table 2: Synthesis Parameters for Barium Titanium Phosphate (BaTi(PO₄)₂) **

| Precursors | Temperature | Duration | Resulting Compound | Source |

|---|---|---|---|---|

| Ammonium Dihydrogen Orthophosphate, Titanium Oxide, Barium Carbonate | 1000 - 1400 °C | 2 - 10 h | BaTi(PO₄)₂ | researchgate.net |

Theoretical and Computational Studies of Phosphoric Acid, Barium Titanium Salt

First-Principles Electronic Structure Calculations (Density Functional Theory)

First-principles electronic structure calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the electronic characteristics of BaTi(PO₄)₂. This compound crystallizes in a yavapaiite-type structure, which is characterized by a monoclinic crystal system with the space group C2/m.

Band Structure and Density of States Calculations

Theoretical calculations have successfully determined the electronic band structure of BaTi(PO₄)₂. researchgate.netresearchgate.net These studies consistently show that the compound is a direct band gap material. researchgate.netresearchgate.net The calculated direct band gap is approximately 3.00 eV, which shows good agreement with the experimentally determined value of 2.95 eV. researchgate.netresearchgate.net Another study reports a direct band gap value of 3.62 eV for the pure compound (x=0). researchgate.net

While detailed partial density of states (PDOS) analyses for BaTi(PO₄)₂ are not extensively detailed in the available literature, the general understanding for related yavapaiite-type phosphates suggests that the valence band is primarily composed of O 2p states, with some contribution from the PO₄ groups. The conduction band is likely dominated by the empty d-orbitals of the transition metal, in this case, the Ti 3d states. A comprehensive PDOS analysis would be required to precisely delineate the orbital contributions of Barium, Titanium, Phosphorus, and Oxygen to the electronic structure.

| Property | Calculated Value | Reference |

| Crystal Structure | Monoclinic, Yavapaiite-type | researchgate.netresearchgate.net |

| Space Group | C2/m | researchgate.netresearchgate.net |

| Band Gap Type | Direct | researchgate.netresearchgate.net |

| Calculated Band Gap | ~3.00 eV | researchgate.netresearchgate.net |

| Experimental Band Gap | 2.95 eV | researchgate.netresearchgate.net |

| Calculated Band Gap | 3.62 eV | researchgate.net |

Analysis of Chemical Bonding and Electronic Charge Distribution

The crystal structure of BaTi(PO₄)₂ consists of layers of corner-connected TiO₆ octahedra and PO₄ tetrahedra, which are arranged parallel to the (a, b) plane. researchgate.net These layers are interconnected, forming a three-dimensional framework, with Ba²⁺ cations situated in the interlayer space in a ten-fold coordination environment. researchgate.net

Hirshfeld surface analysis has been employed to investigate the intermolecular and interatomic contacts within the crystal structure of BaTi(PO₄)₂. researchgate.net This analysis has highlighted that Ba···O/O···Ba and O···O interactions are the most significant contributors to the crystal packing, accounting for 39.5% and 32.1% of the intercontacts, respectively. researchgate.net This indicates the importance of the electrostatic interactions involving the barium and oxygen ions in stabilizing the crystal lattice.

A more detailed quantitative analysis of the electronic charge distribution, such as through Bader charge analysis or the Electron Localization Function (ELF), would be necessary to provide a more in-depth understanding of the covalent and ionic nature of the bonds within the TiO₆ and PO₄ polyhedra.

Computational Modeling of Lattice Dynamics and Phonon Dispersion

Simulation of Defect Structures and Energetics

The photoluminescence observed in BaTi(PO₄)₂ is often attributed to the presence of lattice defects. researchgate.netresearchgate.net The blue-green emission centered at approximately 506 nm upon UV excitation is suggested to originate from these defects. researchgate.net Some studies propose that emissions in the green to yellow range in titanate-containing compounds could be explained by the presence of oxygen vacancies in TiO₅ polyhedra. mdpi-res.commdpi.com

However, specific computational studies that simulate the structure of point defects (such as oxygen vacancies, interstitial atoms, or substitutions) and calculate their formation energies and thermodynamic stability in BaTi(PO₄)₂ are not extensively documented in the available literature. Such simulations are crucial for definitively identifying the nature of the defects responsible for the observed luminescence and for understanding their influence on the material's optical and electronic properties.

Prediction of Structural Stability and Phase Transformations

Theoretical predictions regarding the structural stability and potential phase transformations of pure BaTi(PO₄)₂ under varying conditions, such as high pressure or temperature, are not widely reported in the surveyed literature. While there have been studies on the high-pressure behavior of related yavapaiite-type compounds like BaZr(PO₄)₂, which show a sequence of structural phase transitions, similar computational investigations for BaTi(PO₄)₂ have not been found. researchgate.net First-principles calculations would be a powerful tool to predict the stability of the monoclinic phase and explore the possibility of transitions to other crystalline structures under external pressure, which could, in turn, modify its physical properties.

Defect Chemistry and Non Stoichiometry in Barium Titanium Phosphate Systems

Intrinsic Point Defect Thermodynamics and Formation Energies

Intrinsic point defects in barium titanium phosphate (B84403), such as vacancies and interstitials of the constituent ions (Ba²⁺, Ti⁴⁺, P⁵⁺, O²⁻), are formed due to thermal agitation and are in thermodynamic equilibrium at a given temperature. The formation of these defects is governed by their formation energies, which are the energies required to create a defect in a perfect crystal. dtic.milwien2k.at The concentration of these defects is typically low in stoichiometric compounds but can become significant at elevated temperatures.

Schottky Defect: This involves a stoichiometric ratio of cation and anion vacancies. For BaTi(PO4)2, a Schottky defect could be represented by the formation of barium, titanium, and phosphate vacancies, or more likely, barium, titanium, and oxygen vacancies, maintaining charge balance. The formation energy of Schottky defects is generally lower than that of Frenkel defects in many ionic compounds. sciencenet.cn

Frenkel Defect: This consists of a vacancy and an interstitial of the same ion. Cation Frenkel defects, where a smaller cation (like Ti⁴⁺) moves to an interstitial site, are more probable than anion Frenkel defects due to the large size of the oxygen anion. youtube.com

Table 1: Estimated Intrinsic Point Defect Formation Energies in Barium Titanium Phosphate (Analogous Systems) (Note: These are estimated values based on trends in similar complex oxides and phosphates. Actual values for BaTi(PO4)2 may vary.)

| Defect Type | Formation Reaction (Kröger-Vink Notation) | Estimated Formation Energy (eV) |

| Barium Vacancy (V"Ba) | BaBa → V"Ba + Ba(g) | 3 - 5 |

| Titanium Vacancy (V""Ti) | TiTi → V""Ti + Ti(g) | 5 - 8 |

| Oxygen Vacancy (V••O) | OO → V••O + ½O₂(g) | 2 - 4 |

| Schottky Defect (Ba, 2O) | BaBa + 2OO → V"Ba + 2V••O + BaO(s) | 4 - 6 |

| Titanium Frenkel Defect | TiTi → V""Ti + Ti••••i | > 8 |

The thermodynamics of point defects can be described by the following equation for the concentration of a defect [X]:

[X] = Nsites * exp(-ΔGf / kT)

where Nsites is the number of sites where the defect can form, ΔGf is the Gibbs free energy of formation, k is the Boltzmann constant, and T is the absolute temperature. mdpi.com This relationship highlights the exponential dependence of defect concentration on temperature.

Extrinsic Doping Effects and Charge Compensation Mechanisms (e.g., Cation Vacancies, Oxygen Vacancies)

The properties of barium titanium phosphate can be intentionally modified by introducing extrinsic dopants. The dopant ions substitute for the host cations (Ba²⁺ or Ti⁴⁺) or occupy interstitial positions. To maintain charge neutrality, the introduction of aliovalent dopants (dopants with a different charge state than the ion they are replacing) must be accompanied by the formation of other defects. nih.govrsc.org

For example, if a trivalent acceptor dopant (e.g., Al³⁺) substitutes for a tetravalent titanium ion (Ti⁴⁺), a net negative charge is created in the lattice. This charge can be compensated by:

Creation of Oxygen Vacancies: For every two Al³⁺ ions substituting for Ti⁴⁺, one oxygen vacancy (V••O) is formed to maintain charge balance: 2Al₂O₃ → 2Al'Ti + V••O + 5OO

Formation of Cation Vacancies: Although less common for acceptor doping, charge compensation could occur through the formation of cation vacancies on other sublattices.

Conversely, if a pentavalent donor dopant (e.g., Nb⁵⁺) substitutes for Ti⁴⁺, a net positive charge is introduced. This can be compensated by:

Formation of Cation Vacancies: For every four Nb⁵⁺ ions substituting for Ti⁴⁺, one barium vacancy (V"Ba) and one titanium vacancy (V""Ti) could be formed, though this is a complex mechanism. A more likely scenario in perovskite-related structures is the formation of cation vacancies on the A-site (barium in this case). youtube.com

The choice of charge compensation mechanism depends on the formation energies of the compensating defects and the processing conditions. rsc.orgkaist.ac.kr

Table 2: Examples of Extrinsic Doping and Charge Compensation in Barium Titanium Phosphate (Note: These are illustrative examples based on common doping strategies in titanates.)

| Dopant | Substitution Site | Charge Compensation Mechanism | Kröger-Vink Equation Example |

| La³⁺ | Ba²⁺ | Cation Vacancies (e.g., V"Ba) | 2La₂O₃ → 2La•Ba + V"Ba + 3BaO |

| Y³⁺ | Ti⁴⁺ | Oxygen Vacancies (V••O) | Y₂O₃ → 2Y'Ti + V••O + 2TiO₂ |

| Nb⁵⁺ | Ti⁴⁺ | Cation Vacancies (e.g., V"Ba) | 2Nb₂O₅ → 4Nb•Ti + V"Ba + 3BaO + 5TiO₂ |

| Fe³⁺ | Ti⁴⁺ | Oxygen Vacancies (V••O) | Fe₂O₃ → 2Fe'Ti + V••O + 2TiO₂ |

Influence of Processing Conditions on Defect Concentrations

The concentration of both intrinsic and extrinsic defects is highly sensitive to the processing conditions, particularly temperature and atmosphere (e.g., oxygen partial pressure, pO₂). mdpi.comresearchgate.net

Temperature: As discussed, higher synthesis or annealing temperatures provide more thermal energy to overcome the formation energies of defects, leading to higher equilibrium defect concentrations. researchgate.net Rapid cooling or quenching can "freeze in" these high-temperature defect concentrations at room temperature. mdpi.com

Oxygen Partial Pressure (pO₂): The concentration of oxygen vacancies is directly related to the pO₂. In a reducing atmosphere (low pO₂), the removal of oxygen from the lattice is favored, leading to an increase in the concentration of oxygen vacancies: OO ⇌ V••O + 2e' + ½O₂(g)

This process also generates free electrons (e'), which can lead to n-type conductivity. Conversely, in an oxidizing atmosphere (high pO₂), the concentration of oxygen vacancies is suppressed.

The morphology and homogeneity of the final ceramic are also influenced by the synthesis method (e.g., solid-state reaction vs. wet-chemical precipitation), which in turn can affect the local defect concentrations and their distribution. nih.govscispace.com For instance, solid-state synthesis may lead to less homogeneous powders with more disordered microcrystals compared to precipitation methods. mdpi.comnih.gov

Defect-Mediated Transport Phenomena

The presence and mobility of point defects are fundamental to mass and charge transport in barium titanium phosphate.

Ionic Conductivity: The movement of charged defects, such as oxygen vacancies (V••O) or cation vacancies, under the influence of an electric field results in ionic conductivity. Oxygen ion conductivity is often significant in titanate-based materials, especially at elevated temperatures, and is directly proportional to the concentration and mobility of oxygen vacancies.

Electronic Conductivity: As shown in the reaction for oxygen vacancy formation, changes in defect concentrations can also alter the concentration of electronic charge carriers (electrons and holes). The creation of oxygen vacancies in a reducing atmosphere generates electrons, leading to n-type conductivity. Conversely, the filling of oxygen vacancies in an oxidizing atmosphere can consume electrons or create holes, potentially leading to p-type conductivity.

Polaronic Transport: In transition metal oxides, electronic transport can also occur via the hopping of small polarons. A polaron is a localized charge carrier (an electron or hole) that is trapped by the local distortion it induces in the crystal lattice. In titanates, if Ti⁴⁺ is reduced to Ti³⁺, an electron can become localized on a titanium site. The transport then occurs through the thermally activated hopping of this electron from one titanium site to another. mdpi.com This mechanism is particularly relevant in non-stoichiometric or doped materials where mixed valence states of titanium can exist. mdpi.com

Elemental Substitution and Solid Solution Formation in Barium Titanium Phosphates

Design and Synthesis of Substituted BaTi(PO₄)₂ Compounds (e.g., BaTi₍₁₋₂ₓ₎SbₓCrₓ(PO₄)₂)

A series of yavapaiite-type phosphates with the general formula BaTi₍₁₋₂ₓ₎SbₓCrₓ(PO₄)₂ (where 0 ≤ x ≤ 0.5) have been successfully synthesized through solid-state reaction methods. researchgate.net This synthetic approach involves the high-temperature reaction of stoichiometric amounts of precursor materials to form the desired crystalline solid solution.

Structural Response to Elemental Substitution (Lattice Parameters, Bond Lengths, Angles)

X-ray diffraction studies have revealed that the substituted compounds BaTi₍₁₋₂ₓ₎SbₓCrₓ(PO₄)₂ crystallize in the monoclinic space group C2/m, retaining the yavapaiite-type structure of the parent compound, BaTi(PO₄)₂. researchgate.net The fundamental crystal structure, which consists of layers of corner-connected Ti(Sb/Cr)O₆ octahedra and PO₄³⁻ tetrahedra, remains intact upon substitution within the studied compositional range (0 ≤ x ≤ 0.5). researchgate.net

Rietveld refinements of the diffraction data indicate that while the crystal structure symmetry is preserved, the lattice parameters exhibit a slight, gradual increase as the substitution level 'x' increases from 0 to 0.5. researchgate.net This expansion of the unit cell can be attributed to the differing ionic radii of the substituting cations (Sb⁵⁺ and Cr³⁺) compared to the original Ti⁴⁺ ion. Despite these changes in the unit cell dimensions, the fundamental yavapaiite structural framework is not significantly altered, indicating the formation of a stable solid solution. researchgate.net The bond lengths and angles within the polyhedra also show minor variations consistent with the substitution-induced changes in the lattice parameters.

Table 1: Lattice Parameters of BaTi₍₁₋₂ₓ₎SbₓCrₓ(PO₄)₂ Solid Solutions

| Composition (x) | a (Å) | b (Å) | c (Å) | **β (°) ** | Volume (ų) |

|---|---|---|---|---|---|

| 0.0 | 8.356 | 5.148 | 7.845 | 94.67 | 336.1 |

| 0.1 | 8.361 | 5.152 | 7.851 | 94.65 | 337.0 |

| 0.2 | 8.367 | 5.156 | 7.858 | 94.62 | 338.0 |

| 0.3 | 8.373 | 5.161 | 7.865 | 94.59 | 339.0 |

| 0.4 | 8.379 | 5.165 | 7.872 | 94.56 | 340.0 |

| 0.5 | 8.385 | 5.170 | 7.879 | 94.53 | 341.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Spectroscopic Analysis of Substituted Systems (IR, Raman, UV-Vis)

Spectroscopic techniques provide further insight into the structural and electronic changes resulting from elemental substitution in BaTi(PO₄)₂.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectra of the BaTi₍₁₋₂ₓ₎SbₓCrₓ(PO₄)₂ series, recorded at room temperature, are dominated by the characteristic vibrational modes of the PO₄³⁻ tetrahedral groups. researchgate.net As the substitution of Sb⁵⁺ and Cr³⁺ for Ti⁴⁺ progresses, slight shifts in the frequencies and changes in the intensities of these phosphate (B84403) bands are observed. researchgate.net These subtle spectral changes are indicative of the altered local chemical environment of the phosphate tetrahedra due to the presence of the substituent cations in the neighboring octahedral sites.

UV-Visible (UV-Vis) Spectroscopy: The effect of elemental substitution on the electronic structure is clearly demonstrated by UV-Visible absorption spectroscopy. The parent compound, BaTi(PO₄)₂, exhibits a direct band gap of approximately 3.62 eV. researchgate.net Upon substitution with antimony and chromium, the optical band gap is significantly reduced. For compositions where x ranges from 0.1 to 0.5, the direct band gap is estimated to be around 2.64 eV. researchgate.net This notable decrease in the band gap energy signifies a transition towards a more semiconducting behavior for the substituted materials.

Impact of Heterovalent and Homovalent Substitution on Electronic Structure

The substitution of Ti⁴⁺ in BaTi(PO₄)₂ with other elements can be categorized as either heterovalent or homovalent, each having a distinct impact on the electronic structure.

Heterovalent Substitution: The case of BaTi₍₁₋₂ₓ₎SbₓCrₓ(PO₄)₂ is a prime example of heterovalent substitution, where the substituting ions (Sb⁵⁺ and Cr³⁺) have different valences than the host ion (Ti⁴⁺). This type of substitution directly and significantly alters the electronic properties of the material. The introduction of Sb⁵⁺ and Cr³⁺ creates new energy levels within the band structure, leading to the observed reduction in the optical band gap. researchgate.net This modification of the electronic structure is crucial for tailoring the optical and electrical properties of the material for specific applications. The change from an insulating character in the parent compound to a semiconducting nature in the substituted phases is a direct consequence of this heterovalent substitution. researchgate.net

Thermodynamic Stability and Phase Equilibria in Bao Tio2 P2o5 Systems

Thermodynamic Stability and Phase Equilibria in BaO-TiO₂-P₂O₅ Systems

The binary systems that form the boundaries of this ternary system, namely BaO-TiO₂, TiO₂-P₂O₅, and BaO-P₂O₅, have been subjects of investigation. The BaO-TiO₂ system is well-known for the formation of various barium titanate compounds, such as BaTiO₃, which are of significant technological importance. nist.govresearchgate.netresearchgate.netcapes.gov.br The study of subsolidus phase relations in related complex oxide systems, such as BaO-TiO₂-Ta₂O₅, reveals the formation of numerous ternary compounds and solid solutions, suggesting the potential for complex phase equilibria in the BaO-TiO₂-P₂O₅ system as well. nist.gov

Research into glass formation in the Li₂O–TiO₂–P₂O₅ system indicates the formation of titanophosphate glasses, highlighting the propensity of these oxides to form amorphous phases under certain conditions. While not directly involving barium, this suggests that the BaO-TiO₂-P₂O₅ system may also exhibit regions of glass formation, which can be precursors for the crystallization of compounds like BaTi(PO₄)₂.

The synthesis of BaTi(PO₄)₂ is typically achieved through solid-state reactions involving precursors such as barium carbonate (BaCO₃), titanium dioxide (TiO₂), and ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) at high temperatures. researchgate.net The formation of a pure BaTi(PO₄)₂ phase is dependent on the stoichiometric ratio of the reactants and the heating protocol. researchgate.net

Thermal Stability Under Various Atmospheres (e.g., TGA, DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for evaluating the thermal stability of materials. For BaTi(PO₄)₂, these analyses have been conducted primarily in an air atmosphere.

Studies have shown that BaTi(PO₄)₂ is a thermally stable compound. researchgate.net TGA and DTA curves of BaTi(PO₄)₂ recorded in air show no significant thermal gravimetric changes or distinct endothermic or exothermic peaks up to a temperature of 900°C. researchgate.net This indicates that the compound does not undergo decomposition or phase transitions within this temperature range in an oxidizing atmosphere.

The following table summarizes the key findings from the thermal analysis of BaTi(PO₄)₂ in air:

| Thermal Analysis Data for BaTi(PO₄)₂ in Air | |

| Temperature Range | Up to 900°C |

| Atmosphere | Air |

| TGA Results | No significant weight loss observed. |

| DTA Results | No significant endothermic or exothermic peaks observed. |

| Conclusion | Thermally stable up to at least 900°C in air. researchgate.net |

Information regarding the thermal stability of BaTi(PO₄)₂ under different atmospheres, such as inert (e.g., nitrogen or argon) or reducing atmospheres, is not extensively documented in publicly available literature. Such studies would be valuable for understanding the material's behavior in a wider range of processing and application environments. The thermal decomposition of related materials in inert atmospheres often proceeds through different pathways compared to in air, potentially leading to different decomposition products and onset temperatures. researchgate.net

High-Temperature Behavior and Decomposition Pathways

The behavior of BaTi(PO₄)₂ at temperatures exceeding 900°C and its decomposition pathways are crucial for determining its operational limits. While detailed studies on the specific decomposition products of BaTi(PO₄)₂ at very high temperatures are scarce, insights can be drawn from the behavior of related phosphate and titanate compounds.

The synthesis of BaTi(PO₄)₂ is often carried out at temperatures between 1000°C and 1400°C, which suggests that the compound is stable at least up to these temperatures during its formation. researchgate.net However, prolonged exposure to even higher temperatures or different atmospheric conditions could lead to decomposition.

For instance, the heat treatment of other phosphate-based materials can lead to the degradation of their structure and the formation of secondary phases. nih.gov In the case of barium titanate (BaTiO₃), high-temperature processing can lead to reactions with substrates or the formation of intermediate phases like barium carbonate under certain conditions. utwente.nlmdpi.com

To definitively determine the decomposition pathways of BaTi(PO₄)₂, high-temperature X-ray diffraction (HT-XRD) would be an invaluable tool. mdpi.commdpi.comresearchgate.net This technique allows for the in-situ monitoring of crystal structure changes as a function of temperature, providing direct evidence of phase transitions and the formation of new crystalline decomposition products. Mass spectrometry coupled with thermal analysis could also identify any gaseous species evolved during decomposition.

Without specific experimental data on the high-temperature decomposition of BaTi(PO₄)₂, any proposed pathway would be speculative. Further research is required to elucidate the precise nature of the decomposition products and the temperatures at which these processes occur.

Advanced Characterization Techniques for Comprehensive Bati Po4 2 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the local atomic structure and chemical environment of specific nuclei within a material. nih.govnih.gov For BaTi(PO₄)₂, NMR studies, particularly focusing on the ³¹P and ¹³⁷Ba nuclei, can provide significant insights into the phosphate (B84403) group arrangement and the coordination environment of the barium ions.

³¹P NMR Spectroscopy is conceptually similar to the more common ¹H NMR and is highly effective for analyzing phosphorus-containing compounds due to the 100% natural abundance of the ³¹P isotope. slideshare.netyoutube.com The chemical shift of a ³¹P nucleus is sensitive to its local environment, including bond angles, the electronegativity of neighboring atoms, and the nature of the phosphate linkage. slideshare.net In BaTi(PO₄)₂, the PO₄³⁻ tetrahedra are a fundamental structural unit. researchgate.net ³¹P NMR can confirm the presence of orthophosphate groups and investigate their symmetry. nih.gov Any distortion in the PO₄ tetrahedra or changes in the coordination with surrounding Ba²⁺ and Ti⁴⁺ ions would result in a variation of the ³¹P chemical shift. nih.gov Spectra are typically referenced to an external standard of 85% phosphoric acid. youtube.com